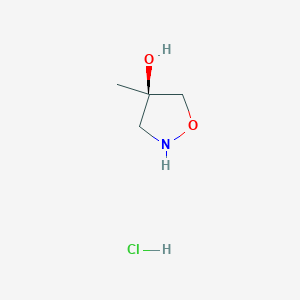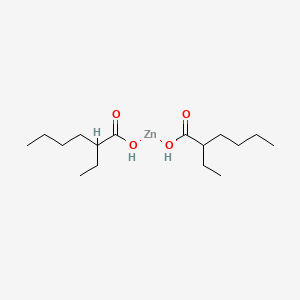
Ethyl 2-(4-bromo-2,5-difluorophenyl)acetate
Overview
Description
Ethyl 2-(4-bromo-2,5-difluorophenyl)acetate is a useful research compound. Its molecular formula is C10H9BrF2O2 and its molecular weight is 279.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Studies
Ethyl 2-(4-bromo-2,5-difluorophenyl)acetate has been used in the study of metabolic pathways. For instance, Kanamori et al. (2002) explored the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats, identifying various metabolites that suggest operative metabolic pathways involving deamination, reduction, and oxidation processes (Kanamori et al., 2002).
Chemical Kinetics and Reactions
Harifi-Mood and Mousavi-Tekmedash (2013) investigated the nucleophilic substitution reaction of 2-bromo-5-nitrothiophene with morpholine, highlighting the impact of solvent composition on reaction rates (Harifi‐Mood & Mousavi-Tekmedash, 2013).
Synthetic Organic Chemistry
In the field of synthetic organic chemistry, Peng et al. (2000) discussed the Palladium(0)/Copper(I)-cocatalyzed cross-coupling of ethyl 3-bromo-3,3,-difluoropropionate with aryl halides, an efficient method for synthesizing β-fluoro-α,β-unsaturated esters (Peng et al., 2000).
Bromination in Organic Synthesis
Shirinian et al. (2012) studied the bromination of 2,3-diarylcyclopent-2-en-1-ones, demonstrating how different brominating reagents and solvents can direct bromine introduction into various positions of the molecule (Shirinian et al., 2012).
Medicinal Chemistry Applications
In medicinal chemistry, Choi and Kim (2017) synthesized Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate through aza-alkylation/intramolecular Michael cascade reaction, a method significant for creating complex organic structures (Choi & Kim, 2017).
Corrosion Inhibition
Lgaz et al. (2017) examined the corrosion inhibition behavior of various chalcone derivatives, including ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate, highlighting their potential in protecting mild steel surfaces (Lgaz et al., 2017).
properties
IUPAC Name |
ethyl 2-(4-bromo-2,5-difluorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O2/c1-2-15-10(14)4-6-3-9(13)7(11)5-8(6)12/h3,5H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVRBYGCIRXXNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1F)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Hydroxy-2-[6-[N-(tert-butoxycarbonyl)-N-methylamino]pyridin-3-yl]quinoline](/img/structure/B8228631.png)

![tert-butyl (6R)-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B8228645.png)


![2-Bromo-4,5,6,8-tetrahydropyrazolo[1,5-d][1,4]diazepin-7-one](/img/structure/B8228663.png)
![2-[(7-Bromo-4-oxo-3,4-dihydro-1-phthalazinyl)methyl]isoindoline-1,3-dione](/img/structure/B8228668.png)


![Ethyl 4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B8228696.png)

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B8228722.png)

